molecular formula C6H8N2O4 B12349699 5-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

5-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Cat. No.: B12349699
M. Wt: 172.14 g/mol
InChI Key: QNVSJCSOHVHAQU-UHFFFAOYSA-N
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Description

5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: is a chemical compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with ethyl acetoacetate in the presence of a base, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. It is also used in the synthesis of nucleoside analogs, which are important in the study of DNA and RNA .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities. It is also used in the development of diagnostic agents .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is valued for its versatility and reactivity in various chemical processes .

Mechanism of Action

The mechanism of action of 5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl and carboxylic acid groups make it a versatile intermediate in synthetic chemistry and a valuable compound in biological research .

Properties

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

5-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C6H8N2O4/c1-2-3(5(10)11)7-6(12)8-4(2)9/h2-3H,1H3,(H,10,11)(H2,7,8,9,12)

InChI Key

QNVSJCSOHVHAQU-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)NC1=O)C(=O)O

Origin of Product

United States

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